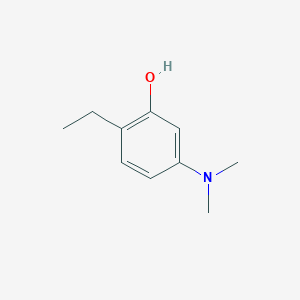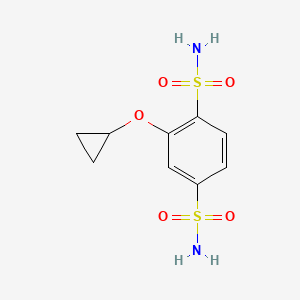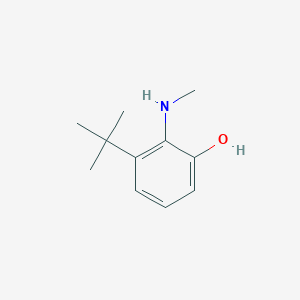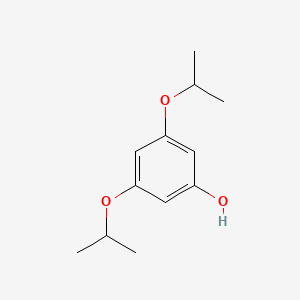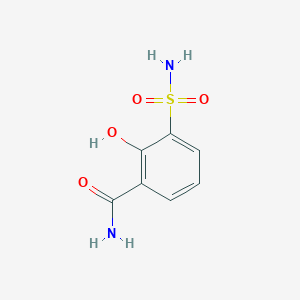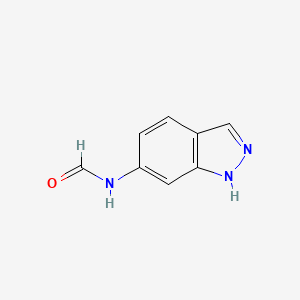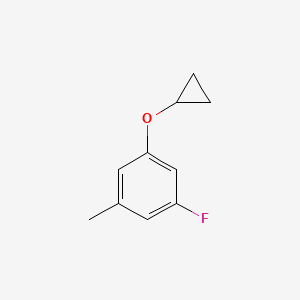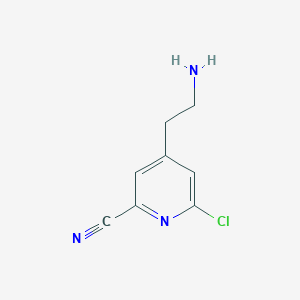
2-(Tert-butoxy)-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-3-methoxyphenol is an organic compound that features a phenol group substituted with a tert-butoxy group at the second position and a methoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxy)-3-methoxyphenol typically involves the alkylation of 3-methoxyphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under mild conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction proceeds as follows:
3-Methoxyphenol+Tert-butyl alcoholH2SO4this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
Scientific Research Applications
2-(Tert-butoxy)-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxy)-3-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.
2-(Tert-butoxy)phenol: Lacks the methoxy group, which may affect its solubility and reactivity.
3-Methoxyphenol: Lacks the tert-butoxy group, making it less bulky and potentially less reactive.
Uniqueness
2-(Tert-butoxy)-3-methoxyphenol is unique due to the presence of both tert-butoxy and methoxy groups, which confer distinct chemical and physical properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O3/c1-11(2,3)14-10-8(12)6-5-7-9(10)13-4/h5-7,12H,1-4H3 |
InChI Key |
YYTFSXHVTNBRFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


